molecular formula C24H20N2O5 B11560752 4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-(acetyloxy)benzoate

4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-(acetyloxy)benzoate

Cat. No.: B11560752
M. Wt: 416.4 g/mol
InChI Key: ZJRBVSBVEOKHGE-MFKUBSTISA-N
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Description

4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(ACETYLOXY)BENZOATE is a complex organic compound that features both aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(ACETYLOXY)BENZOATE can be achieved through a multi-step process involving the following key reactions:

    Formation of the Formamido Intermediate: The initial step involves the reaction of 4-methylphenylamine with formic acid to produce the formamido derivative.

    Imination Reaction: The formamido derivative is then reacted with an aldehyde to form the imino compound.

    Esterification: The final step involves the esterification of the imino compound with 2-(acetyloxy)benzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(ACETYLOXY)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(ACETYLOXY)BENZOATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(ACETYLOXY)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenyl Benzoate: Similar in structure but lacks the formamido and imino groups.

    Methyl 2-{(E)-[(4-Methylphenyl)IminoMethyl]Oxy}Benzoate: Similar ester and aromatic structure but different functional groups.

Uniqueness

4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(ACETYLOXY)BENZOATE is unique due to its combination of formamido, imino, and ester groups, which provide it with distinct chemical and biological properties.

Properties

Molecular Formula

C24H20N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

[4-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2-acetyloxybenzoate

InChI

InChI=1S/C24H20N2O5/c1-16-7-11-19(12-8-16)23(28)26-25-15-18-9-13-20(14-10-18)31-24(29)21-5-3-4-6-22(21)30-17(2)27/h3-15H,1-2H3,(H,26,28)/b25-15+

InChI Key

ZJRBVSBVEOKHGE-MFKUBSTISA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3OC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3OC(=O)C

Origin of Product

United States

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